3-Amino-6-fluoro-quinolin-4-ol

Description

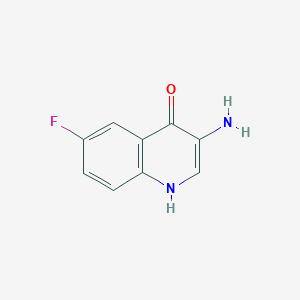

3-Amino-6-fluoro-quinolin-4-ol is a quinoline derivative featuring a hydroxyl group at position 4, an amino group at position 3, and a fluorine atom at position 6 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Molecular Formula: C₉H₆FN₂O

Molecular Weight: 177.16 g/mol (calculated)

Key Features:

- Planar quinoline core with π-conjugation.

- Electron-withdrawing fluorine and hydroxyl groups.

- Nucleophilic amino group for derivatization.

Properties

IUPAC Name |

3-amino-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQHXRGEYKSKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650625 | |

| Record name | 3-Amino-6-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866472-96-0 | |

| Record name | 3-Amino-6-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

6-Chloro-2-(trifluoromethyl)quinolin-4-ol

- Structure : Cl at position 6, CF₃ at position 2, OH at position 4 .

- Molecular Formula: C₁₀H₅ClF₃NO

- Molecular Weight : 247.6 g/mol .

- Key Differences: Chlorine (Cl) vs. Trifluoromethyl (CF₃) at position 2 introduces strong electron-withdrawing effects, altering reactivity compared to the amino group in the target compound.

- Applications : Used in coordination chemistry due to its polar substituents .

6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol

- Structure : Cl at position 6, 4-fluorobenzenesulfonyl at position 3, OH at position 4 .

- Molecular Formula: C₁₅H₁₀ClFNO₃S

- Key Differences: Sulfonyl group at position 3 increases steric hindrance and acidity compared to the amino group.

- Applications : Likely explored as a sulfonamide-based protease inhibitor .

6-Fluoro-2-methylquinolin-4-amine

- Structure : F at position 6, methyl at position 2, NH₂ at position 4 .

- Molecular Formula : C₁₀H₉FN₂

- Molecular Weight : 176.19 g/mol .

- Key Differences: Methyl group at position 2 enhances hydrophobicity. Amino group at position 4 (vs. hydroxyl in the target) reduces hydrogen-bonding capacity but increases basicity.

- Applications: Potential intermediate in antimalarial drug synthesis .

3-Amino-6-chloro-1-methyl-4-phenylquinolin-2-ol

- Structure : NH₂ at position 3, Cl at position 6, phenyl at position 4, OH at position 2, and methyl at position 1 .

- Molecular Formula : C₁₆H₁₂ClN₂O

- Key Differences :

- Phenyl group at position 4 introduces steric bulk and π-π interactions.

- Methyl at position 1 restricts conformational flexibility.

- Applications : Studied for kinase inhibition due to its planar aromatic system .

Physical-Chemical Properties

*LogP values estimated using fragment-based methods.

Key Observations :

- Fluorine at position 6 generally lowers LogP compared to chlorine.

- Hydroxyl groups reduce solubility in non-polar solvents but enhance crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.